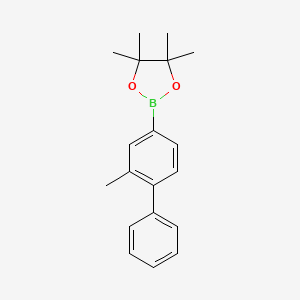

4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane

CAS No.: 1358754-54-7

Cat. No.: VC11720862

Molecular Formula: C19H23BO2

Molecular Weight: 294.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1358754-54-7 |

|---|---|

| Molecular Formula | C19H23BO2 |

| Molecular Weight | 294.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C19H23BO2/c1-14-13-16(20-21-18(2,3)19(4,5)22-20)11-12-17(14)15-9-7-6-8-10-15/h6-13H,1-5H3 |

| Standard InChI Key | YTVKJEZGUDWLRI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)C |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane is C₂₀H₂₃BO₂, with a molecular weight of 298.21 g/mol. The core structure consists of a 1,3,2-dioxaborolane ring (pinacol boronate) fused to a 3-methyl-4-phenylphenyl group. The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability of the boronic acid derivative, making it less prone to protodeboronation compared to its unprotected counterparts .

Table 1: Key Physicochemical Properties

The compound’s stability under ambient conditions and solubility in organic solvents like dioxane and tetrahydrofuran make it suitable for catalytic transformations .

Synthesis and Manufacturing

The synthesis of pinacol boronate esters typically follows the Miyaura borylation reaction, which involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). For 4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane, a plausible route involves:

-

Substrate Preparation: 3-Methyl-4-phenylbromobenzene as the aryl halide precursor.

-

Catalytic System: Pd(II) complexes (e.g., meso-tetra(p-tolyl)porphinato-palladium(II)) with potassium acetate as a base in 1,4-dioxane .

-

Reaction Conditions: Heating at 110°C for 8 hours under open-air conditions, yielding the product in ~75% purity after column chromatography .

Critical Parameters:

-

Chemoselectivity: The reaction avoids side products like debromination or homocoupling.

-

Catalyst Loading: Low Pd concentrations (0.15 mol%) ensure cost-effectiveness .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a stable boronic ester partner in Suzuki reactions, enabling the synthesis of biaryl structures central to pharmaceuticals and materials science. For example, coupling with aryl bromides under Pd catalysis produces functionalized biphenyl derivatives with high efficiency .

Functional Group Compatibility

The pinacol group’s steric bulk protects the boron center from hydrolysis while allowing transmetalation with Pd intermediates. This balance is critical in multistep syntheses where orthogonal reactivity is required .

| Aspect | Detail |

|---|---|

| HS Code | 2934 99 90 (heterocyclic compounds) |

| Transport Classification | Non-hazardous for air/ground transport |

| Disposal | Licensed waste management required |

Industrial and Research Significance

The demand for boronic esters in drug discovery (e.g., kinase inhibitors) and organic electronics underscores the importance of this compound. Recent advancements in catalyst design, such as Pd nanoparticulate systems, have improved reaction yields and reduced costs, further driving adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume